1-(Phthalazin-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phthalazin-5-yl)ethanol is a chemical compound that belongs to the class of phthalazine derivativesThis compound is of interest due to its potential biological and pharmacological activities, which include antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phthalazin-5-yl)ethanol can be synthesized through various synthetic routes. One common method involves the reaction of phthalazinone with an appropriate alcohol under acidic or basic conditions. For instance, the reaction of phthalazinone with ethanol in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Phthalazin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of phthalazin-5-yl ketone or aldehyde.
Reduction: Formation of phthalazin-5-yl alkane.
Substitution: Formation of phthalazin-5-yl halides or amines.
Scientific Research Applications
1-(Phthalazin-5-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phthalazine derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Phthalazin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
1-(Phthalazin-5-yl)ethanol can be compared with other similar compounds, such as:
Phthalazinone: A precursor in the synthesis of this compound, known for its own biological activities.
Phthalazin-5-yl ketone: An oxidized form of this compound with different chemical properties.
Phthalazin-5-yl halides:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-phthalazin-5-ylethanol |
InChI |
InChI=1S/C10H10N2O/c1-7(13)9-4-2-3-8-5-11-12-6-10(8)9/h2-7,13H,1H3 |
InChI Key |
UFWSBRSVLDSHED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CN=NC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.